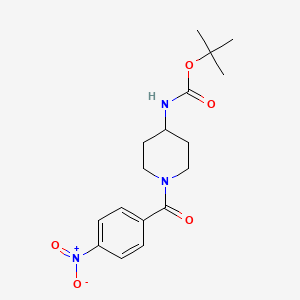
Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
Pharmacokinetic Modulation
Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can enhance the absorption, distribution, metabolism, and excretion of the drug, improving its overall effectiveness.
Disease Treatment
Compounds with a piperazine ring have been found in biologically active compounds for a variety of disease states. These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurological Disorder Treatment
The piperazine ring is also a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that “Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” could potentially be used in the treatment of these neurological disorders.
Antibiotic Drugs
Known antibiotic drugs such as Ciprofloxacin and Ofloxacin contain a piperazine ring . This indicates that “Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” could potentially have antibiotic properties.
Psychoactive Substances
Piperazine derivatives are also used as psychoactive substances used illegally for recreational purposes . While this is not a positive application, it is an area where the compound could potentially be found.
Cytotoxic Activity
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against various cells . This suggests that “Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” could potentially be used in cancer treatment.
Mechanism of Action
Target of Action
The primary targets of Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride are CDK4/cyclin D1 and CDK6/cyclin D1 . These cyclin-dependent kinases (CDKs) play a crucial role in cell cycle regulation, and their dysregulation is often associated with the development of various cancers .
Mode of Action
This compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1 . This binding inhibits the kinase activity of these proteins, leading to cell cycle arrest . The compound also induces protein degradation by recruiting Cereblon .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 disrupts the cell cycle, specifically at the G1-S transition . This prevents the cell from entering the S phase, where DNA replication occurs, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
The compound’s efficacy suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties for its intended use .
Result of Action
The result of the compound’s action is dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells . This leads to selective degradation of CDK4 and CDK6 in Molt4 cells, as observed in proteomics analysis at 5h with 250 nM treatment .
properties
IUPAC Name |
cyclopentyl-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS.ClH/c1-12-11-20-14(16-12)10-17-6-8-18(9-7-17)15(19)13-4-2-3-5-13;/h11,13H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOPDDDOMNBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2882816.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2882821.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2882824.png)
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2882825.png)
![N-(2,4-dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2882826.png)

![2-Chloro-5-(9-methylpurin-6-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2882829.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2882834.png)

![Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2882836.png)
